Ethyl 1H-pyrrole-3-carboxylate
Overview
Description
Ethyl 1H-pyrrole-3-carboxylate is a chemical compound with the molecular formula C7H9NO2 . It is a derivative of pyrrole, which is a heterocyclic aromatic organic compound .
Synthesis Analysis
Pyrrole synthesis often involves reactions such as the Paal-Knorr Pyrrole Synthesis, which is a condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines . Other methods include the use of primary diols and amines to create 2,5-unsubstituted pyrroles . A Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines provides N-substituted pyrroles .Molecular Structure Analysis
The molecular structure of Ethyl 1H-pyrrole-3-carboxylate consists of a pyrrole ring substituted with an ethyl group and a carboxylate group . The InChI code for this compound is 1S/C7H9NO2/c1-2-10-7(9)6-3-4-8-5-6/h3-5,8H,2H2,1H3 .Physical And Chemical Properties Analysis
Ethyl 1H-pyrrole-3-carboxylate is a liquid or solid at room temperature . It has a molecular weight of 139.15 .Scientific Research Applications
Synthesis Techniques
Ethyl 1H-pyrrole-3-carboxylate derivatives have been synthesized through various methods, demonstrating the versatility of this compound in organic synthesis. One method involves the solvent-free synthesis of ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates via triethylphosphite mediated reductive cyclization under microwave irradiation, highlighting an efficient approach to synthesizing these compounds with good yields (Khajuria, Saini, & Kapoor, 2013). Similarly, a one-pot, solvent-free cascade Michael-reductive cyclization reaction has been utilized for synthesizing ethyl 3,5-disubstituted-1H-pyrrole-2-carboxylates, showcasing an easy access to these compounds in a single step (Khajuria & Kapoor, 2014).
Chemical Properties and Applications
Ethyl 1H-pyrrole-3-carboxylate derivatives exhibit unique chemical properties, making them suitable for a wide range of applications. For instance, the synthesis, characterization, and computational study of ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (EFADPC) demonstrates its potential in forming dimers with multiple interactions, providing insight into the molecular structures and interactions of pyrrole derivatives (Singh, Rawat, & Sahu, 2014). Another study focused on ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, which reacted with substituted hydrazines to yield mixtures of regioisomeric 3- and 5-substituted pyrazoles, highlighting the compound's utility in generating structurally diverse heterocycles (Mikhed’kina, Bylina, Mel’nik, & Kozhich, 2009).
Supramolecular Chemistry
In the realm of supramolecular chemistry, pyrrole-2-carboxylates, including derivatives of ethyl 1H-pyrrole-3-carboxylate, have been identified as robust synthons for crystal engineering. This application is exemplified by the self-assembly of hexagonal and grid supramolecular structures, demonstrating the role of these compounds in the development of novel material structures (Yin & Li, 2006).
Safety And Hazards
Ethyl 1H-pyrrole-3-carboxylate is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed or inhaled, and it may cause an allergic skin reaction . It is recommended to handle this compound with appropriate personal protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
Future Directions
Pyrrole and its derivatives, including Ethyl 1H-pyrrole-3-carboxylate, are considered biologically active scaffolds with diverse activities . They are found in many natural products and marketed drugs, exhibiting properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, and antimalarial . Therefore, researchers are exploring this skeleton to its maximum potential against several diseases or disorders .
properties
IUPAC Name |
ethyl 1H-pyrrole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-2-10-7(9)6-3-4-8-5-6/h3-5,8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJYWDHNTMJKFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30517297 | |
Record name | Ethyl 1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30517297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1H-pyrrole-3-carboxylate | |
CAS RN |
37964-17-3 | |
Record name | 1H-Pyrrole-3-carboxylic acid, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37964-17-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30517297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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